molecular formula C8H7N3O2S B2542759 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 958785-70-1

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2542759
CAS No.: 958785-70-1
M. Wt: 209.22
InChI Key: NRCXTNUAVDXQLF-UHFFFAOYSA-N
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Description

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C8H7N3O2S. It is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-methylthiophene-3-carboxylic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
  • 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
  • 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-sulfonic acid

Uniqueness

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and potential for various applications in different fields .

Properties

IUPAC Name

4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-3-4-6(9)10-2-11-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCXTNUAVDXQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958785-70-1
Record name 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
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